Boc-Dab(Boc)-OH.DCHA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

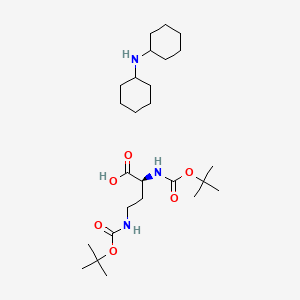

(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTQRELDRNOEDA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Dab(Boc)-OH.DCHA: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Nα,Nγ-di-Boc-L-2,4-diaminobutyric acid dicyclohexylammonium salt, commonly referred to as Boc-Dab(Boc)-OH.DCHA. It is intended to serve as an essential resource for researchers and professionals engaged in peptide synthesis and drug development, offering insights into its properties, synthesis, analysis, and strategic applications.

Introduction: The Strategic Importance of this compound in Peptide Chemistry

This compound is a pivotal amino acid derivative for the incorporation of L-2,4-diaminobutyric acid (Dab) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The Dab residue, with its side-chain amino group, offers a versatile scaffold for creating peptides with unique structural features and functionalities, such as branched peptides, sites for bioconjugation, and peptidomimetics with enhanced biological activity and stability.

The dual protection of both the α-amino and γ-amino groups with the tert-butyloxycarbonyl (Boc) group, combined with the dicyclohexylammonium (DCHA) salt formation, provides a stable, crystalline compound with excellent handling properties, making it a preferred building block in complex peptide synthesis campaigns.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.

Molecular Structure:

-

Chemical Name: (S)-2,4-Bis[[(tert-Butoxy)carbonyl]amino]butanoic acid compd. with N-cyclohexylcyclohexanamine[1]

-

CAS Number: 201472-66-4[2]

-

Molecular Formula: C26H49N3O6[1]

-

Molecular Weight: 499.69 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White crystalline powder | [3] |

| Storage Temperature | Room temperature, under inert atmosphere or at 0°C | [1][3] |

The DCHA salt form is particularly advantageous as it often converts oily or unstable free acids into easily handleable, crystalline solids.[4] This enhances the shelf-life and weighing accuracy of the reagent.

Synthesis and Purification: A Protocol for High-Purity Reagent Preparation

The synthesis of this compound involves the protection of the amino groups of L-2,4-diaminobutyric acid and subsequent salt formation. While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be conceptualized based on established methods for Boc protection and DCHA salt formation.

Diagram 1: Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: DCHA Salt Formation (General Procedure) [5]

-

Dissolve the crude Boc-Dab(Boc)-OH (free acid), if obtained as an oil, in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.

-

The dicyclohexylammonium salt will typically precipitate out of the solution.

-

Collect the precipitate by filtration.

-

The crude salt can be further purified by recrystallization from a solvent system such as hexane:ethyl acetate to yield a high-purity, crystalline product.

Analytical Characterization: Ensuring Quality for Peptide Synthesis

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound before its use in peptide synthesis.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of protected amino acids.

Table 2: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |

| Gradient | A linear gradient tailored to the compound's hydrophobicity, e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | 35 °C |

| UV Detection | 220 nm |

| Sample Preparation | ~1 mg/mL in 1:1 (v/v) acetonitrile:water, filtered through a 0.45 µm filter |

This is a general method and may require optimization for specific instruments and impurity profiles.[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for structural confirmation. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be inferred from the known spectra of its constituent parts and related structures.

-

¹H NMR: Expect to see characteristic signals for the tert-butyl protons of the Boc groups (a singlet around 1.4-1.5 ppm), the protons of the diaminobutyric acid backbone, and the protons of the dicyclohexylammonium cation.

-

¹³C NMR: Key signals would include those for the carbonyl carbons of the Boc groups and the carboxylic acid, the quaternary carbons of the Boc groups, and the carbons of the Dab backbone and the DCHA moiety.[7]

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-SPPS.

Diagram 2: Boc-SPPS Cycle for Incorporation of this compound

Caption: Workflow for incorporating this compound into a peptide chain via Boc-SPPS.

Experimental Protocol: Incorporation into a Peptide Chain

-

Preparation of the Free Acid: Before coupling, the DCHA salt must be converted to the free acid.[4]

-

Suspend the this compound salt in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic solution with an ice-cold aqueous solution of 10% phosphoric acid or potassium bisulfate until the aqueous phase is acidic (pH 2-3).[4][8]

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the free acid, which may be an oil.[4]

-

-

Coupling:

-

Dissolve 2-4 equivalents of the prepared Boc-Dab(Boc)-OH free acid and a suitable coupling agent (e.g., HBTU, HATU) in DMF or a DCM/DMF mixture.[9]

-

Add this solution to the resin, which has a free N-terminal amine from the previous deprotection step.

-

Add a base, typically diisopropylethylamine (DIEA), to initiate the coupling reaction.[9]

-

Allow the reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using the Kaiser test.

-

-

Post-Coupling and Deprotection:

-

After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

The Nα-Boc group of the newly added Dab residue is then removed with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to prepare for the next coupling cycle.[9]

-

Strategic Considerations in Drug Development

The use of this compound opens up numerous possibilities in the design of novel peptide-based therapeutics.

-

Peptide Antibiotics: Many naturally occurring peptide antibiotics contain diaminobutyric acid residues. The synthesis of analogues of these antibiotics, such as polymyxins, often requires Dab building blocks.

-

Branched Peptides: The γ-amino group of the Dab side chain can be selectively deprotected (if an orthogonal protecting group strategy is employed, e.g., using Fmoc for the side chain) to allow for the synthesis of branched peptides, which can lead to molecules with enhanced receptor binding or altered pharmacokinetic profiles.

-

Bioconjugation: The Dab side chain provides a handle for the attachment of other molecules, such as fluorescent dyes, cytotoxic drugs (in antibody-drug conjugates), or polyethylene glycol (PEG) to improve solubility and circulation half-life.

-

Improving Stability: The incorporation of unnatural amino acids like Dab can increase the resistance of peptides to proteolytic degradation, a key challenge in the development of peptide drugs.[10]

Reactivity and Selective Deprotection:

In the Boc-Dab(Boc)-OH derivative, both Boc groups are labile to strong acids like TFA or HF, and are typically removed simultaneously during the final cleavage from the resin in Boc-SPPS.[11][12] Achieving selective deprotection of the Nα-Boc group while retaining the Nγ-Boc group is the cornerstone of the Boc-SPPS strategy. The graduated acid lability (Nα-Boc removed by TFA, while side-chain protecting groups like benzyl are removed by HF) is key.[9] For selective manipulation of the side chain, an orthogonal protecting group strategy (e.g., Fmoc on the side chain) would be necessary.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex peptides. Its di-protected nature and stable salt form facilitate its use in Boc-SPPS, enabling the introduction of the diaminobutyric acid residue as a key structural element in the design of novel peptide therapeutics and research tools. A thorough understanding of its properties, handling, and reaction conditions, as outlined in this guide, is essential for its successful application in the laboratory and in the advancement of drug discovery and development.

References

- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.

- Technical Support Information Bulletin 1184. Attaching Boc Protecting Groups With BOC-ON.

- Technical Support Information Bulletin 1137. Converting Boc-Amino Acid DCHA Salts to Free Acids.

- Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid. Bachem.

- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH. BenchChem.

- BenchChem. (2025).

- PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. J Pept Sci.

- Sigma-Aldrich. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8.

- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).

- Chemistry For Everyone. (2025, April 17). What Is DIC And Its Role In Solid-Phase Peptide Synthesis?.

- AbacipharmTech. This compound.

- CAPOT CHEMICAL COMPANY LIMITED.

- ChemicalBook. 201472-66-4(BOC-DAB(BOC)-OH DCHA) Product Description.

- Chengdu Alfa Biotechnology Co., Ltd. Boc-Dab(Boc)-OH·DCHA,201472-66-4.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- PubChem. Boc-D-2,4-diaminobutyric acid.

- BOC Sciences. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.

- Chem-Impex. Nα-Boc-D-2,4-diaminobutyric acid.

- Chem-Impex. Nα-Z-Nγ-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt.

- Semantic Scholar. (2002). A mild and selective method for N-Boc deprotection.

- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.

- J&K Scientific. Na-Boc-Ng-Z-L-2,4-diaminobutyric acid dicyclohexylammonium salt.

- Chem-Impex. Nα-Boc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammon.

- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- J&K Scientific. Na-Boc-Ng-allyloxycarbonyl-L-2,4-diaminobutyric acid dicyclohexyl ammo.

- ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.

- BOC Sciences. Amino Acid Analysis by HPLC.

- BenchChem. (2025). Application of Boc-His(Boc)

- PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Scholarly Publications Leiden University. (2025, October 20).

- Semantic Scholar. (2012).

- ResearchGate. (2025, December 5).

- J&K Scientific. Na-Boc-Ng-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt.

- BenchChem. Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA.

- PubChem. 2,4-Diaminobutyric acid.

- ResearchGate. (2025, August 10).

- Sigma-Aldrich. Boc Resin Cleavage Protocol.

- BOC Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.

- ResearchGate.

- Santa Cruz Biotechnology. Nγ-Boc-D-2,4-diaminobutyric acid, CAS 114360-55-3.

- MDPI. (2020). Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics.

- Aapptec Peptides. Fmoc-D-Dab(Boc)-OH [114360-56-4].

- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

- MDPI.

- YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group.

- ResearchGate. (2025, August 6). (PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies.

- ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

Sources

- 1. 201472-66-4 CAS MSDS (BOC-DAB(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8 [sigmaaldrich.com]

- 12. chempep.com [chempep.com]

Boc-Dab(Boc)-OH.DCHA chemical properties

An In-Depth Technical Guide to the Application of Nα,Nγ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric Acid Dicyclohexylammonium Salt (Boc-Dab(Boc)-OH·DCHA)

Abstract

The non-canonical amino acid L-2,4-diaminobutyric acid (Dab) is a critical building block for constructing peptides with unique structural and functional properties, particularly in the realm of antimicrobial peptides and peptidomimetics where its side-chain amine provides a key site for cationic charge or further functionalization. This guide provides a comprehensive technical overview of Boc-Dab(Boc)-OH·DCHA , a strategically protected derivative designed for seamless incorporation into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the rationale behind its dual-Boc protection and dicyclohexylammonium (DCHA) salt form, and provide detailed, field-proven protocols for its handling and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this versatile amino acid derivative.

Introduction: The Strategic Importance of Diaminobutyric Acid

The incorporation of diaminobutyric acid into a peptide sequence introduces a primary amine on a short alkyl side chain. This feature is particularly valuable in the design of therapeutic peptides for several reasons:

-

Enhanced Biological Activity: In antimicrobial peptides, the protonated side-chain amine at physiological pH contributes to the overall positive charge of the peptide, which is crucial for interacting with and disrupting negatively charged bacterial membranes.[1][2]

-

Structural Scaffolding: The side-chain amine serves as a branching point for the synthesis of complex peptide architectures, such as branched or cyclic peptides.

-

Bioconjugation Handle: It provides a reactive site for the specific attachment of other molecules, including fluorophores, small molecule drugs, or polyethylene glycol (PEG), to modify the peptide's pharmacokinetic properties.

To successfully incorporate Dab into a growing peptide chain, meticulous protection of its reactive groups is paramount. Boc-Dab(Boc)-OH·DCHA is an intelligently designed reagent that addresses these challenges head-on.

Physicochemical Properties and Structural Rationale

The efficacy of Boc-Dab(Boc)-OH·DCHA in peptide synthesis stems directly from its unique chemical architecture.

Core Chemical Properties

A summary of the key properties of Boc-Dab(Boc)-OH·DCHA is provided below.

| Property | Value | Source(s) |

| Chemical Name | (S)-2,4-Bis[[(tert-Butoxy)carbonyl]amino]butanoic acid compd. with N-cyclohexylcyclohexanamine | N/A |

| CAS Number | 201472-66-4 | N/A |

| Molecular Formula | C₂₆H₄₉N₃O₆ | N/A |

| Molecular Weight | 499.69 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Storage | Store at 2-8°C, desiccated. Prolonged storage at -20°C is recommended. | |

| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM) after conversion to free acid. | [3][4] |

The Logic of the Protecting Groups and Salt Form

The structure of Boc-Dab(Boc)-OH·DCHA is a case study in strategic chemical design for peptide synthesis.

-

α-Amino (Nα) Boc Group: This is the temporary protecting group. In Boc-SPPS, it is selectively removed at the beginning of each coupling cycle by treatment with a moderate acid, typically trifluoroacetic acid (TFA), to reveal the free amine for subsequent amino acid coupling.[5]

-

γ-Amino (Nγ) Boc Group: This is considered the "permanent" side-chain protection within the context of Boc-SPPS. It prevents the side-chain amine from engaging in unwanted reactions, such as branching, during chain elongation. Crucially, it is stable to the repetitive TFA treatments used to remove the Nα-Boc group but is removed during the final, harsh acid cleavage step (e.g., with HF or TFMSA) that releases the completed peptide from the resin.[6]

-

Dicyclohexylammonium (DCHA) Salt: Many N-protected amino acid free acids are oils or amorphous solids that are difficult to handle and purify. Forming a salt with a bulky, basic amine like dicyclohexylamine often induces crystallization. This results in a stable, free-flowing solid that is easier to weigh accurately and has a longer shelf life.[7] Before use in a coupling reaction, this salt must be converted back to the free carboxylic acid.

Experimental Protocols: From Vial to Peptide Chain

The successful incorporation of Boc-Dab(Boc)-OH·DCHA requires a methodical approach, beginning with the liberation of the free acid and proceeding through standard Boc-SPPS cycles.

Mandatory Pre-Coupling Step: DCHA Salt Conversion

Causality: The carboxyl group must be free to be activated by coupling reagents. The ionic bond with DCHA prevents this activation. This protocol uses a simple liquid-liquid extraction to replace the DCHA counter-ion with a proton.

Materials:

-

Boc-Dab(Boc)-OH·DCHA

-

Dichloromethane (DCM)

-

10% w/v aqueous Potassium Bisulfate (KHSO₄), ice-cold

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Dissolution: Dissolve the required amount of Boc-Dab(Boc)-OH·DCHA in DCM (approx. 10-20 mL per gram). The salt may not fully dissolve initially.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% KHSO₄ solution. Agitate gently to avoid emulsion formation. The aqueous layer will remove the protonated dicyclohexylamine.[8]

-

Phase Separation: Allow the layers to separate fully and discard the lower aqueous phase after each wash.

-

Drying: Transfer the organic (DCM) layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.

-

Filtration & Concentration: Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator. The resulting product, Boc-Dab(Boc)-OH, will likely be a foam or oil.

-

Final Drying: Place the product under high vacuum for at least one hour to remove residual solvent. The free acid should be used immediately for the coupling reaction.

Incorporation into Peptide via Boc-SPPS

The following is a generalized protocol for a manual Boc-SPPS workflow. It assumes the synthesis is proceeding on a suitable resin (e.g., MBHA resin for a C-terminal amide) and that the N-terminus of the resin-bound peptide has been deprotected and neutralized.

Materials & Reagents:

-

Peptide-resin with a free amino group

-

Boc-Dab(Boc)-OH (freshly prepared free acid)

-

Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Activation Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF, DCM

-

Deprotection Solution: 25-50% TFA in DCM

-

Neutralization Solution: 5-10% DIEA in DCM

-

Kaiser Test Kit

Step-by-Step Protocol:

-

Pre-activation: In a separate vessel, dissolve 3-4 equivalents (relative to resin loading) of Boc-Dab(Boc)-OH and 3-4 equivalents of HBTU in DMF. Add 6-8 equivalents of DIEA. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

Coupling: Add the activated amino acid solution to the vessel containing the deprotected and neutralized peptide-resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Remove a small sample of beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test. A negative result (colorless or yellowish beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and a recoupling step is necessary.[9]

-

Washing: Once coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF (3x) and DCM (3x) to remove excess reagents.

-

Nα-Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group.[6]

-

Washing & Neutralization: Wash the resin with DCM (3x), followed by treatment with 5-10% DIEA in DCM (2x, 2 min each) to neutralize the ammonium trifluoroacetate salt. Wash again with DCM (3x). The resin is now ready for the next coupling cycle.

Technical Insights & Troubleshooting

As with any specialized reagent, understanding potential pitfalls is key to success.

Critical Consideration: Lactam Formation

A significant, and often overlooked, side reaction for 2,4-diaminobutyric acid derivatives is intramolecular cyclization to form a six-membered lactam. This occurs when the activated carboxylic acid reacts with the side-chain amine instead of the intended N-terminal amine of the peptide chain.

While the Nγ-Boc group provides protection, its lability or the harshness of certain activation conditions can lead to transient deprotection and subsequent cyclization, effectively terminating the peptide chain.

Mitigation Strategies:

-

Use Mild Activation: Employ standard coupling reagents like HBTU or HATU rather than more aggressive methods.

-

Avoid Extended Pre-activation: Minimize the time between activation of the amino acid and its addition to the resin. Adding the activating base (DIEA) last to the mixture of amino acid and coupling reagent can reduce the window for this side reaction.

-

Confirm Mass: After synthesis, carefully check the mass spectrometry data for the expected mass. The loss of the Dab residue and subsequent amino acids would be a strong indicator that chain termination via lactam formation occurred.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Incomplete DCHA salt removal. 2. Steric hindrance. 3. Peptide aggregation on resin. | 1. Ensure thorough acidic washes during free acid preparation. 2. Double couple: repeat the coupling step with a fresh solution of activated amino acid. 3. Switch solvent to NMP, which has better solvating properties than DMF.[10] |

| Low Yield of Final Peptide | 1. Lactam formation leading to chain termination. 2. Incomplete deprotection of Nα-Boc in later cycles. | 1. Review activation protocol; use milder conditions. 2. Increase TFA deprotection time to 30 minutes. Perform a test cleavage and MS analysis mid-synthesis to check chain integrity.[11] |

| Unexpected Mass in Final MS | 1. Incomplete removal of side-chain Boc group during final cleavage. 2. Alkylation of other residues by tert-butyl cations during deprotection. | 1. Ensure cleavage cocktail is sufficiently acidic and cleavage time is adequate (e.g., >2 hours with HF). 2. Include scavengers (e.g., triisopropylsilane, thioanisole) in the cleavage cocktail, especially if Trp or Met are present.[5] |

Conclusion

Boc-Dab(Boc)-OH·DCHA is a highly effective and essential building block for introducing L-2,4-diaminobutyric acid into synthetic peptides. Its dual-Boc protection scheme is fully compatible with standard Boc-SPPS workflows, while the DCHA salt form confers significant advantages in stability and handling. By understanding the critical pre-step of converting the salt to the free acid and being mindful of potential side reactions like lactam formation, researchers can confidently utilize this reagent to synthesize novel peptides for a wide range of applications, from developing new antimicrobial agents to creating sophisticated bioconjugates. The protocols and insights provided in this guide serve as a robust foundation for achieving these synthetic goals.

References

- Technical Support Information Bulletin 1137. (n.d.). Converting Boc-Amino Acid DCHA Salts to Free Acids.

-

Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

Fields, G.B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Mishra, B., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]

-

Velkov, T., et al. (2021). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. Journal of Medicinal Chemistry. Available at: [Link]

- Gaudelli, N. M., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.

-

Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

- Domalaon, R., et al. (2021). Evaluation of l‐2,4‐diaminobutyric acid‐based ultrashort cationic lipopeptides as potential antimicrobial and anticancer agents. Journal of the Chinese Chemical Society.

- Gaudelli, N.M., et al. (2015). A condensation domain catalyzes peptide bond formation of a serine and the non-proteinogenic amino acid p-hydroxyphenylglycine and subsequently converts the peptide bond into a b-lactam ring.

-

Uchida, R., et al. (2018). Determination of the amino linkage of the d-Dab residue of the cyclic lipo-octapeptide occidiofungins A–D and the antifungal activity of their analogues. Organic & Biomolecular Chemistry. Available at: [Link]

- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. Available at: [Link]

-

Toh, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Catalysis. Available at: [Link]

- Kumar, V., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.

-

Abe, M., et al. (1967). Studies of Peptide Antibiotics. XII. Syntheses of [2,2′-α,γ-Diaminobutyric acid]- and [2,2′-Lysine]-gramicidin S. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

-

BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

-

Mak, M., et al. (2012). Antimicrobial Lipopolypeptides Composed of Palmitoyl Di- and Tricationic Peptides: In Vitro and in Vivo Activities, Self-Assembly to Nanostructures, and a Plausible Mode of Action. Biochemistry. Available at: [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at: [Link]

-

Various Authors. (2020). SPPS: peptide failure to elongate? [Online discussion]. ResearchGate. Available at: [Link]

- El-Faham, A., & Albericio, F. (2011).

-

Various Authors. (2022). Solid Phase Peptide Synthesis Help. [Online discussion]. Reddit. Available at: [Link]

Sources

- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. biotage.com [biotage.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt

Abstract

This technical guide provides a comprehensive examination of N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt, a critical building block in modern peptide synthesis and drug development. The document elucidates the molecule's structural features, physicochemical properties, and the rationale behind its specific chemical design. Detailed methodologies for its characterization via spectroscopic techniques are presented, alongside a discussion of its synthesis and purification. Furthermore, this guide outlines the strategic application of this compound in Solid-Phase Peptide Synthesis (SPPS), emphasizing the role of its orthogonal protecting groups. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnological sectors who are engaged in the design and synthesis of complex peptides.

Introduction: The Strategic Importance of Protected Amino Acids

The synthesis of peptides with defined sequences is a cornerstone of biochemical research and pharmaceutical development.[1][2][] The process requires meticulous control over reactive functional groups to prevent unwanted side reactions, such as polymerization.[4][5] This control is achieved through the use of protecting groups, which temporarily block reactive sites on the amino acid backbone and side chains.[][4] The tert-butoxycarbonyl (Boc) group is a widely used N-terminal protecting group, valued for its stability under various coupling conditions and its clean removal under moderately acidic conditions.[][6]

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that contains two primary amine groups: the α-amino group at the chiral center and the γ-amino group on the side chain.[7] This dual functionality makes it a valuable component for creating branched peptides, introducing positive charges, or serving as a scaffold for bioconjugation.[2][8] To selectively utilize these functionalities, a robust orthogonal protection strategy is essential.

N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid features Boc protection on both amines, rendering the molecule stable for storage and handling. The formation of a dicyclohexylammonium (DCHA) salt is a deliberate chemical strategy. Many protected amino acids are oils or amorphous solids that are difficult to purify.[9] The ionic interaction with dicyclohexylamine frequently induces crystallization, resulting in a stable, free-flowing white crystalline powder with a defined melting point, which simplifies handling, weighing, and purification processes.[9][10]

Chemical Identity and Physicochemical Properties

The subject of this guide is a three-component ionic complex consisting of the bis-Boc protected L-2,4-diaminobutyric acid anion and the dicyclohexylammonium cation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt | Internal |

| Synonyms | Boc-L-Dab(Boc)-OH·DCHA | [11] |

| CAS Number | 201472-66-4 | [11][12] |

| Molecular Formula | C₁₄H₂₆N₂O₆ · C₁₂H₂₃N | Internal Calculation |

| Molecular Weight | 499.68 g/mol | [11] |

| Appearance | White crystalline powder | [11] |

| Storage Conditions | 0-8 °C, desiccated | [1] |

DOT Visualization: Ionic Structure

The diagram below illustrates the ionic association between the dicyclohexylammonium cation and the bis-Boc-L-DAB anion. This salt formation is key to the compound's stability and crystallinity.

Caption: Ionic association in the dicyclohexylammonium salt.

Structural Elucidation: A Spectroscopic Approach

Confirming the structure of this complex molecule requires a multi-faceted analytical approach. The expected data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure in solution. Before analysis, the DCHA salt must be converted to the free acid by a liquid-liquid extraction.[9] This is achieved by dissolving the salt in an organic solvent like ethyl acetate and washing with an aqueous acid (e.g., 10% phosphoric acid) to protonate the carboxylate and sequester the dicyclohexylamine into the aqueous phase.[9]

-

¹H NMR (in CDCl₃, expected shifts):

-

~9.0-11.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~5.0-5.5 ppm (broad triplet/multiplet, 2H): Two carbamate N-H protons.

-

~4.2-4.4 ppm (multiplet, 1H): The α-proton (-CH), deshielded by the adjacent carboxylic acid and α-amino group.

-

~3.1-3.3 ppm (multiplet, 2H): The γ-methylene protons (-CH₂-), adjacent to the γ-amino group.

-

~1.8-2.1 ppm (multiplet, 2H): The β-methylene protons (-CH₂-).

-

1.45 ppm (singlet, 18H): The 18 equivalent protons of the two tert-butyl groups of the Boc protectors. This strong, sharp signal is characteristic.

-

-

¹³C NMR (in CDCl₃, expected shifts):

-

~175 ppm: Carboxylic acid carbon (-COOH).

-

~156 ppm: Carbamate carbonyl carbons (-O-C=O). Two signals may be resolved.

-

~80 ppm: Quaternary carbons of the tert-butyl groups.

-

~53 ppm: The α-carbon.

-

~38 ppm: The γ-carbon.

-

~30 ppm: The β-carbon.

-

~28.5 ppm: Methyl carbons of the tert-butyl groups.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the functional groups present in the solid salt form.

-

Key Vibrational Bands (cm⁻¹):

-

3300-3400: N-H stretching vibrations from the carbamate and the DCHA cation.

-

2850-2950: C-H stretching from the aliphatic parts of the molecule (Dab, Boc, and DCHA).

-

~1700-1720: Strong C=O stretching from the Boc group carbamates.

-

~1620-1640 & ~1390: Asymmetric and symmetric stretching, respectively, of the carboxylate anion (-COO⁻), which is a hallmark of the salt form.

-

1500-1530: N-H bending vibrations.

-

Synthesis, Purification, and Quality Control

General Synthetic Pathway

The synthesis begins with commercially available L-2,4-diaminobutyric acid hydrochloride. The core challenge is the selective protection of the two amine groups. A common route involves the reaction with an excess of di-tert-butyl dicarbonate (Boc)₂O under basic aqueous conditions (e.g., using NaOH or Na₂CO₃). The base neutralizes the starting hydrochloride and the carbonic acid byproduct.

Following the reaction, the aqueous solution is acidified, and the bis-Boc protected product is extracted into an organic solvent. The crude product, often an oil, is then dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with one equivalent of dicyclohexylamine. The dicyclohexylammonium salt typically precipitates as a white solid, which can be isolated by filtration and further purified.

Protocol: Purification by Recrystallization

Objective: To achieve high purity (>99%) of the title compound.

-

Solvent Selection: Dissolve a small amount of the crude salt in various heated solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to identify a system where the compound is soluble when hot but sparingly soluble when cold. A mixture of solvents, such as ethyl acetate/hexane, is often effective.

-

Dissolution: Suspend the crude solid in a minimal amount of the chosen hot solvent system until fully dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 0-4°C refrigerator for several hours to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Quality Control: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product.

-

System: Reversed-phase HPLC (C18 column).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The TFA ensures the compound is in its free acid form and protonates residual amines for sharp peak shapes.

-

Detection: UV detector at 210-220 nm, where the carbamate and carboxyl groups absorb.

-

Expected Result: A single major peak with an area percentage of ≥99% indicates high purity suitable for peptide synthesis.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-L-Dab(Boc)-OH·DCHA is as a building block in Boc-based SPPS. The two Boc groups on the α- and γ-amines have slightly different labilities to acid, but for practical purposes in SPPS, they are considered an orthogonal pair to the side-chain protecting groups of other amino acids (like benzyl ethers) and the resin linker, which require strong acids like hydrofluoric acid (HF) for cleavage.[6]

However, its most strategic use is in Fmoc-based SPPS, where it provides a unique side-chain functionality. In this context, the α-Boc group is considered the side-chain protection, while an Fmoc group would be placed on the α-amine for synthesis (i.e., Fmoc-L-Dab(Boc)-OH). The Boc group is stable to the piperidine used for Fmoc deprotection but can be selectively removed on-resin using mild acid, allowing for side-chain modification.[13]

DOT Visualization: SPPS Workflow Example

This diagram shows the incorporation of a Dab residue using an Fmoc/Boc orthogonal strategy, where the side-chain Boc group can be selectively removed.

Caption: Orthogonal strategy in SPPS using Fmoc-Dab(Boc)-OH.

Conclusion

N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt is a meticulously designed chemical entity that addresses several key challenges in peptide synthesis. The dual Boc protection ensures stability and controlled reactivity, while the dicyclohexylammonium salt form confers superior handling and purification characteristics. Its structure, confirmed by a combination of NMR and IR spectroscopy, makes it a reliable and indispensable reagent for the synthesis of complex, modified, and structurally diverse peptides for therapeutic and research applications.

References

-

Wang, L., et al. (2019). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. RSC Advances. Available at: [Link]

-

AbacipharmTech. (n.d.). Boc-Dab(Boc)-OH.DCHA. Retrieved January 16, 2026, from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). L-2,4-Diaminobutyric acid. PubChem Compound Summary for CID 134490. Retrieved January 16, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). C.I. Pigment Yellow 83. PubChem Compound Summary for CID 21733. Retrieved January 16, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). The Role of Acidic Amino Acid Residues in the Structural Stability of Snake Cardiotoxins. PubMed. Retrieved January 16, 2026, from [Link]

-

Frontiers Media S.A. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 16, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. bachem.com [bachem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

- 12. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 13. researchgate.net [researchgate.net]

Boc-Dab(Boc)-OH.DCHA molecular weight and formula

An In-Depth Technical Guide to Boc-Dab(Boc)-OH.DCHA: Properties, Synthesis, and Application

Introduction

Nα,Nγ-Bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt, commonly abbreviated as this compound, is a pivotal building block in modern peptide chemistry. This specialized amino acid derivative provides researchers and drug developers with a versatile tool for introducing a diaminobutyric acid (Dab) residue into a peptide sequence with precise control over the subsequent chemical modifications. The strategic placement of dual Boc protecting groups and the formulation as a dicyclohexylammonium salt offer significant advantages in terms of stability, handling, and synthetic flexibility. This guide provides a comprehensive overview of the core properties of this compound, the rationale behind its chemical design, and its practical application in solid-phase peptide synthesis (SPPS).

Molecular Profile and Physicochemical Properties

This compound is a white to off-white crystalline powder that is valued for its stability and ease of handling. The dicyclohexylammonium (DCHA) salt formation contributes to its solid-state stability, reducing its hygroscopicity and improving shelf-life compared to the free acid form.

| Property | Value | Source(s) |

| Chemical Name | Nα,Nγ-Bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt | |

| Synonyms | Boc-L-Dab(Boc)-OH DCHA, N-ALPHA,GAMMA-BIS-BOC-2,4-DIAMINOBUTYRIC ACID DICYCLOHEXYLAMMONIUM SALT | |

| CAS Number | 201472-66-4 | |

| Molecular Formula | C26H49N3O6 | |

| Molecular Weight | 499.69 g/mol | |

| Appearance | White to off-white solid/powder | |

| Storage Conditions | Inert atmosphere, Room Temperature |

The Rationale Behind the Molecular Design

The utility of this compound in peptide synthesis stems from the deliberate chemical design of its three key components: the diaminobutyric acid core, the dual Boc protecting groups, and the dicyclohexylammonium counter-ion.

The Diaminobutyric Acid (Dab) Core

L-2,4-Diaminobutyric acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its incorporation into a peptide chain can impart unique structural and functional properties. The side chain of Dab contains a primary amine, which can serve as a branching point for the synthesis of complex peptides or for the attachment of various moieties such as polyethylene glycol (PEG), fluorescent labels, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

The Dual tert-Butoxycarbonyl (Boc) Protecting Groups

The success of stepwise peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions. In this compound, both the α-amino group and the γ-amino group of the Dab side chain are protected by a tert-butoxycarbonyl (Boc) group.

The Boc group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), known as Boc/Bzl SPPS. The key feature of the Boc group is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic conditions used for neutralization and the reagents used during the coupling step. By protecting both amino functionalities with Boc groups, the Dab residue can be incorporated into the peptide chain without the risk of unintended reactions at either of its amino groups. Following incorporation, both Boc groups can be removed simultaneously during the standard deprotection step of the SPPS cycle.

The Dicyclohexylammonium (DCHA) Salt

While the free acid form of Boc-protected amino acids is used in the coupling reaction, they are often prepared and stored as salts to improve their physical properties. The dicyclohexylammonium (DCHA) salt of Boc-Dab(Boc)-OH is a stable, crystalline solid that is easier to handle and weigh accurately than the often-oily or amorphous free acid. This salt formation enhances the shelf-life and reduces the tendency of the compound to degrade over time. Prior to its use in a coupling reaction, the DCHA salt must be converted back to the free acid by treatment with a stronger acid, followed by extraction.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the general cycle of Boc-based SPPS. This process involves the sequential addition of amino acid residues to a peptide chain that is anchored to an insoluble resin support.

A Technical Guide to Nα,Nγ-bis(tert-butyloxycarbonyl)-D-diaminobutyric Acid Dicyclohexylammonium Salt (Boc-D-Dab(Boc)-OH.DCHA)

Abstract

Nα,Nγ-bis(tert-butyloxycarbonyl)-D-diaminobutyric acid dicyclohexylammonium salt, commonly abbreviated as Boc-D-Dab(Boc)-OH.DCHA, is a pivotal building block in modern peptide chemistry. As a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (Dab), its unique architecture, featuring dual acid-labile Boc protecting groups, offers significant advantages in the synthesis of complex peptides, peptidomimetics, and branched constructs. This guide provides an in-depth examination of its core physicochemical properties, analytical characterization, and strategic applications, particularly within the framework of Boc-chemistry solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use, from the enhanced stability conferred by the dicyclohexylammonium (DCHA) salt to the specific reaction conditions required for its successful incorporation and subsequent deprotection.

Chemical Identity and Structure

The unambiguous identification of a synthetic building block is paramount for reproducible and successful outcomes. Boc-D-Dab(Boc)-OH.DCHA is defined by its specific stereochemistry (D-configuration), the placement of two tert-butyloxycarbonyl (Boc) protecting groups on both the alpha (α) and gamma (γ) amino functions, and its formulation as a dicyclohexylammonium salt.

| Identifier | Value |

| Chemical Name | (2R)-2,4-bis[(tert-butoxycarbonyl)amino]butanoic acid; N-cyclohexylcyclohexanamine |

| Common Synonym | N-alpha-N-gamma-Bis(t-butyloxycarbonyl)-D-2,4-diaminobutyric acid dicyclohexylamine |

| CAS Number | 350820-58-5[1] |

| Molecular Formula | C26H49N3O6[2] |

| Molecular Weight | 499.69 g/mol [2] |

Structural Rationale: The structure of Boc-D-Dab(Boc)-OH.DCHA is purpose-designed for Boc-based SPPS.[3]

-

Dab Backbone: The diaminobutyric acid core provides two primary amino groups. The γ-amino group on the side chain offers a site for creating branched peptides, attaching labels (like biotin or fluorophores), or synthesizing cyclic peptides.

-

Dual Boc Protection: Both amino groups are protected with the acid-labile Boc group.[] This ensures that during peptide chain elongation, neither the α-amino nor the γ-amino group can participate in unintended coupling reactions. Both groups are typically removed simultaneously during the final cleavage from the resin with strong acid (e.g., HF or TFMSA).[3]

-

Dicyclohexylammonium (DCHA) Salt: The free carboxylic acid is neutralized with dicyclohexylamine. This ionic interaction serves a critical practical purpose. Free Boc-amino acids can be somewhat unstable, prone to degradation or challenging to handle as amorphous solids. The DCHA salt form significantly enhances the compound's crystallinity, leading to a stable, free-flowing powder with an improved shelf-life and easier handling characteristics.[5]

Caption: Ionic interaction between the carboxylate and the protonated DCHA.

Physicochemical Properties

The physical properties of Boc-D-Dab(Boc)-OH.DCHA dictate its handling, storage, and solubility parameters for reactions.

| Property | Description | Significance in Application |

| Appearance | White to off-white crystalline powder.[6] | A uniform, crystalline appearance is an initial indicator of high purity. |

| Storage | Inert atmosphere, Room Temperature.[2] | Protection from atmospheric moisture and CO2 is crucial for preventing degradation of the salt and hydrolysis of the Boc groups. |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). Limited solubility in water. | Excellent solubility in solvents commonly used for peptide synthesis is essential for achieving homogeneous reaction conditions for activation and coupling. |

Expert Insight on Solubility: The overall nonpolar character, imparted by two Boc groups and the DCHA moiety, governs its high solubility in organic solvents. While the carboxylate salt provides some ionic character, it is insufficient to render the molecule water-soluble. When preparing for a coupling reaction, complete dissolution in the reaction solvent (e.g., DMF/DCM) should be confirmed visually before adding activating reagents.

Analytical Characterization

Rigorous analytical control is necessary to confirm the identity and purity of Boc-D-Dab(Boc)-OH.DCHA before its use in synthesis.

| Technique | Expected Results |

| ¹H NMR | Characteristic signals for: tert-butyl protons of the two Boc groups (singlet, ~1.4 ppm), protons of the Dab backbone (multiplets, ~1.8-4.2 ppm), and protons of the DCHA counterion (broad multiplets, ~1.0-3.0 ppm). |

| HPLC | A single major peak under appropriate reversed-phase conditions, confirming high purity (typically >98%). |

| Mass Spec (ESI) | Expected m/z for the free acid [M-H]⁻ and/or the protonated free acid [M+H]⁺ after dissociation of the DCHA salt. (Free Acid MW = 318.37 g/mol ). |

Self-Validating Protocol: Purity Assessment by HPLC

-

Sample Preparation: Accurately weigh ~1 mg of Boc-D-Dab(Boc)-OH.DCHA and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

-

Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Detection: Monitor at 214 nm and 280 nm.

-

Expected Outcome: A single, sharp peak with a purity of ≥98% should be observed. The presence of significant secondary peaks may indicate degradation or impurities. The TFA in the mobile phase ensures that the DCHA salt is dissociated and the free acid is analyzed.

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this reagent is as a building block in Boc-based SPPS.[3] This strategy uses the acid-labile Boc group for temporary Nα-protection and stronger acids for final side-chain deprotection and cleavage.[3][]

Why use Boc-D-Dab(Boc)-OH.DCHA?

-

Strategic Incorporation: It allows for the precise placement of a D-amino acid with a functionalizable side chain into a peptide sequence. The D-configuration can enhance proteolytic stability or induce specific conformational constraints.

-

Side-Chain Protection: The γ-amino group is protected throughout the synthesis, preventing it from interfering with the stepwise elongation of the peptide backbone.

-

Post-Synthetic Modification: Although in this specific reagent both protecting groups are Boc, related derivatives with orthogonal protection on the side chain (e.g., Fmoc or Alloc) allow for selective deprotection on-resin to attach other molecules.[7][8]

Experimental Workflow: Incorporation into a Peptide Chain

The following diagram and protocol outline the standard steps for coupling Boc-D-Dab(Boc)-OH.DCHA onto a resin-bound peptide with a free N-terminal amine.

Caption: Workflow for coupling Boc-D-Dab(Boc)-OH.DCHA in SPPS.

Protocol: Standard HBTU/HOBt Activation and Coupling

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Preparation: The peptide-resin from the previous cycle should have its Nα-Boc group removed with ~50% TFA in DCM, followed by neutralization with 10% diisopropylethylamine (DIEA) in DCM to yield the free amine.[3]

-

Activation Solution: In a separate vessel, dissolve Boc-D-Dab(Boc)-OH.DCHA (0.4 mmol, 4 eq., ~200 mg) in DMF (~2 mL). Add HBTU (0.39 mmol, 3.9 eq.) and HOBt (0.4 mmol, 4 eq.).

-

Initiate Activation: Add DIEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-2 minutes. The DCHA salt will react with the activators, and the solution should remain clear.

-

Coupling: Add the activated amino acid solution to the vessel containing the neutralized peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Deprotection and Cleavage

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all acid-labile protecting groups, including the two Boc groups on the Dab residue. This is achieved using very strong acids.

Causality: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen followed by cleavage of the tert-butyl carbocation, which is a stable carbocation.[3] Strong acids like anhydrous Hydrogen Fluoride (HF) are required to cleave not only the Boc groups but also most side-chain protecting groups (like Benzyl ethers) and the linker attaching the peptide to the resin.

Caption: Final cleavage and deprotection workflow in Boc-SPPS.

Protocol: Anhydrous HF Cleavage

WARNING: Anhydrous HF is extremely hazardous and must only be handled by trained personnel in a specialized apparatus.

-

Preparation: Place the dried peptide-resin (~0.1 mmol) in a specialized HF-resistant reaction vessel (e.g., Kel-F). Add a scavenger, such as anisole (~0.5 mL), to trap the reactive tert-butyl cations generated during deprotection.

-

HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill anhydrous HF (~10 mL) into the vessel.

-

Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and allow the reaction to proceed with stirring for 1 hour.

-

HF Removal: After 1 hour, remove the HF under a vacuum.

-

Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger and cleaved protecting groups.

-

Extraction & Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude product, which can then be purified by RP-HPLC.

References

-

J&K Scientific, "Na-Boc-Ng-Z-L-2,4-diaminobutyric acid dicyclohexylammonium salt | 1694", [Link]

-

aapptec, "Practical Synthesis Guide to Solid Phase Peptide Chemistry", [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks", [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH", [Link]

-

Reddit, "In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA", [Link]

-

UCI Department of Chemistry, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory", [Link]

-

aapptec, "Fmoc-D-Dab(Boc)-OH [114360-56-4]", [Link]

-

BuyersGuideChem, "Boc-D-Dab(Boc)-OH.DCHA suppliers and producers", [Link]

-

J&K Scientific, "Na-Z-Ng-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt", [Link]

-

aapptec, "Boc-His(Boc)-OH DCHA [31687-58-8]", [Link]

Sources

- 1. Boc-D-Dab(Boc)-OH.DCHA suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 2. 201472-66-4 CAS MSDS (BOC-DAB(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Z-D-DAB(BOC)-OH DCHA | 214852-61-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chempep.com [chempep.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Boc Protection

<_ _>

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, a robust understanding of protecting group strategies is paramount. Among these, the tert-butyloxycarbonyl (Boc) protection scheme, pioneered by Bruce Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS), remains a foundational and powerful methodology.[][2][3] This guide provides a comprehensive exploration of the Boc strategy, delving into its core chemical principles, practical applications, and the nuanced considerations required for its successful implementation.

The Genesis and Rationale of Boc-SPPS: A Tale of Graduated Acid Lability

The advent of solid-phase peptide synthesis revolutionized the field by anchoring the growing peptide chain to an insoluble resin, thereby simplifying the purification process to mere filtration and washing steps.[4][5][6] The success of this approach, however, is critically dependent on a strategic choice of protecting groups. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was introduced by Merrifield in 1964 and is predicated on the principle of graduated acid lability.[4][7]

In this scheme, the α-amino group of the incoming amino acid is temporarily protected by the Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA).[8][9] Conversely, the reactive side chains of the amino acids are shielded by more robust, benzyl-based protecting groups that require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[8] This differential sensitivity to acid concentration is the cornerstone of the Boc strategy, enabling the selective deprotection of the α-amino group for chain elongation without prematurely cleaving the side-chain protectors.[9][10]

The Chemistry of Boc Protection and Deprotection: Mechanisms and Methodologies

A thorough grasp of the underlying chemical mechanisms is essential for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[11][12] The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.[13][14]

Mechanism of Boc Protection:

-

The nucleophilic amino group of the amino acid attacks an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate.[11][13]

-

This forms a tetrahedral intermediate.[11]

-

The intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group.[13]

-

The tert-butyl carbonate can then deprotonate the now-protonated amine.[13]

-

Subsequently, the tert-butyl bicarbonate decomposes into carbon dioxide gas and tert-butanol.[13]

This reaction can be performed with or without a base, though bases like triethylamine (TEA) or sodium hydroxide are often used depending on the specific system.[15]

The Boc-SPPS Cycle: Step-by-Step Elongation

The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain.[10]

A typical Boc-SPPS cycle involves:

-

Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in dichloromethane (DCM).[9]

-

Neutralization: The resulting N-terminal trifluoroacetate salt is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA).[9][16]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminus of the peptide chain.[9]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[9]

Boc Deprotection: The Key to Chain Elongation

The selective removal of the Boc group is the critical step that allows for the stepwise assembly of the peptide. This is achieved under acidic conditions, typically with TFA.[17][18]

Mechanism of TFA-Mediated Boc Deprotection:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[19][20]

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[19][20]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[19][20]

-

Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture, forming the trifluoroacetate salt, which necessitates the subsequent neutralization step.[16][20]

It is crucial to perform this reaction in a well-ventilated area as it generates gaseous byproducts.[19][20]

Practical Protocols and Reagent Selection

The success of Boc-SPPS relies on the careful execution of each step and the appropriate choice of reagents.

Detailed Experimental Protocol for a Single Boc-SPPS Cycle

This protocol outlines the manual synthesis on a 0.1 mmol scale.

-

Resin Swelling: Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel. Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.[21]

-

Nα-Boc Deprotection:

-

Perform a pre-wash by agitating the resin with a solution of 50% TFA in DCM (~5 mL) for 5 minutes.[10]

-

Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 15-25 minutes to ensure complete deprotection.[10]

-

Drain the TFA solution and wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[10]

-

-

Neutralization:

-

Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[10]

-

Add this solution to the neutralized peptide-resin.[10]

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[10]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[10]

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[10]

-

-

Washing:

Reagent and Resin Selection

The choice of reagents and the solid support is critical for a successful synthesis.

| Component | Examples | Function and Rationale |

| Solid Support (Resin) | Merrifield Resin, PAM Resin, BHA Resin, MBHA Resin | The insoluble support to which the peptide is anchored. The choice depends on whether a C-terminal acid or amide is desired. Merrifield and PAM resins yield peptide acids, while BHA and MBHA resins produce peptide amides.[10][22] |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | A temporary, acid-labile group that protects the α-amino group during coupling.[7] |

| Side-Chain Protecting Groups | Benzyl (Bzl) based ethers, esters, and carbamates (e.g., Tos for Arg, Bzl for Ser/Thr/Tyr, ClZ for Lys) | More permanent, acid-stable groups that protect reactive side chains and are removed during the final cleavage step.[6][7] |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A moderately strong acid used for the selective removal of the Nα-Boc group.[9][10] |

| Neutralization Base | Diisopropylethylamine (DIEA), Triethylamine (TEA) | A sterically hindered, non-nucleophilic base to convert the N-terminal ammonium salt to the free amine.[16] |

| Coupling Reagents | Carbodiimides (DCC, DIC), Phosphonium Salts (BOP), Uronium Salts (HBTU) | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[21] |

| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA) | A very strong acid that cleaves the completed peptide from the resin and removes the side-chain protecting groups.[21] |

| Scavengers | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT) | Cation scavengers used during cleavage to prevent side reactions caused by reactive carbocations generated from the protecting groups.[17][20][21] |

Navigating Potential Pitfalls: Side Reactions and Mitigation Strategies

While robust, the Boc-SPPS strategy is not without its potential for side reactions. Awareness of these possibilities is key to prevention and troubleshooting.

-

Alkylation by the t-Butyl Cation: During Boc deprotection, the generated t-butyl cation is a reactive electrophile that can alkylate electron-rich residues like tryptophan, tyrosine, and methionine.[7][20] The inclusion of scavengers like dithioethane (DTE) in the deprotection solution can trap these cations.[6][7]

-

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino acid to form a stable six-membered ring, leading to chain termination.[22][23] This can be suppressed by using in situ neutralization protocols, where neutralization and coupling occur simultaneously.[23][24]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to the formation of a five-membered succinimide ring (aspartimide) under both acidic and basic conditions.[22][23] This can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[23]

-

Chain Termination: Incomplete coupling or deprotection can lead to the formation of deletion sequences. Acetylation or "capping" of unreacted amines with acetic anhydride can be employed to terminate these truncated chains, simplifying the final purification.[25][26]

The Enduring Legacy: Boc vs. Fmoc Synthesis

The primary alternative to the Boc strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes a base-labile Fmoc group for Nα-protection and acid-labile side-chain protecting groups.[][8]

| Feature | Boc-SPPS | Fmoc-SPPS |

| Nα-Protection | Boc (acid-labile)[8] | Fmoc (base-labile)[8] |

| Nα-Deprotection | Moderate acid (e.g., TFA)[8] | Base (e.g., piperidine)[8] |

| Side-Chain Protection | Benzyl-based (strong acid-labile)[8] | tert-Butyl-based (acid-labile)[] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[8] | Moderate acid (e.g., TFA)[8] |

| Orthogonality | Based on graduated acid lability; not truly orthogonal.[7] | Truly orthogonal (base vs. acid cleavage).[][7] |

| Advantages | Robust, less prone to aggregation in some cases. | Milder conditions, compatible with a wider range of modifications, easier automation.[8] |

| Disadvantages | Harsh final cleavage conditions (HF), requires specialized equipment.[27] | Base-catalyzed side reactions (e.g., diketopiperazine formation), potential for Fmoc-related byproducts.[23] |

While the milder conditions of the Fmoc strategy have led to its widespread adoption for routine peptide synthesis, the Boc strategy remains a powerful and often preferred method for the synthesis of complex peptides, particularly those prone to aggregation under Fmoc conditions.[8][24]

Conclusion: A Foundational Technique for Modern Science

The Boc protection strategy, born from the ingenuity of Bruce Merrifield, laid the groundwork for the automated, high-throughput peptide synthesis that is indispensable in modern research and drug development.[][4] Its principles of graduated acid lability and the cyclical nature of its application represent a paradigm shift in chemical synthesis. A deep, mechanistic understanding of the Boc protection and deprotection steps, coupled with a practical knowledge of the associated protocols and potential side reactions, empowers scientists to harness the full potential of this enduring and vital technique.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link].

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link].

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link].

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link].

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link].

-

Wang SS, Tam JP, Wang BS, Merrifield RB. Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res. 1996 Sep;48(3):292-8. Available from: [Link].

-

Mitchell AR. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers. 2008;90(3):175-84. Available from: [Link].

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link].

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link].

-

AAPPTec. Brief History of Solid Phase Peptide Synthesis. Available from: [Link].

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link].

-

Schnölzer M, Alewood P, Jones A, Alewood D, Kent SB. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. Int J Pept Protein Res. 1992 Jul;40(1):180-93. Available from: [Link].

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available from: [Link].

-

Wikipedia. Solid-phase synthesis. Available from: [Link].

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link].

-

Columbia University. A Revolution in Peptide Synthesis. The Quest for the Cure: The Science and Stories Behind the Next Generation of Medicines. Available from: [Link].

-

ResearchGate. Comparison of Boc and Fmoc SPPS. Available from: [Link].

-

D'Souza C, Ramasamy K, Farrants G, Cain D, Offer J. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers. 2013 Jul;100(4):356-65. Available from: [Link].

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link].

-

The Rockefeller University. 1984 Nobel Prize in Chemistry. Available from: [Link].

-

ResearchGate. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Available from: [Link].

-

Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available from: [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

-

Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat Protoc. 2007;2(12):3247-56. Available from: [Link].

-

Pathan S, Paidi SR, Singh Y, et al. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. 2017;2(9):6227-6235. Available from: [Link].

-

ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link].

-

Tam JP. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. 2007. Available from: [Link].

-

Isidro-Llobet A, Álvarez M, Albericio F. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Org Process Res Dev. 2006;10(4):774–778. Available from: [Link].

Sources

- 2. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]

- 4. peptide.com [peptide.com]

- 5. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]